molecular formula C20H21Cl2NO6 B606523 4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid CAS No. 1319207-44-7

4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid

Cat. No. B606523
CAS RN: 1319207-44-7
M. Wt: 442.28
InChI Key: NTCBTNCWNRCBGX-YTQUADARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC0651 is an inhibitor of the E2 ubiquitin-conjugating enzyme Cdc34A.

Mechanism of Action

Target of Action

CC0651, also known as “4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid”, is an allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme . The primary target of CC0651 is the E2 enzyme hCdc34 . This enzyme plays a crucial role in the ubiquitin-proteasome system (UPS), which controls protein stability and interactions .

Mode of Action

CC0651 interacts with its target, hCdc34, by inserting into a cryptic binding pocket on hCdc34 . This binding pocket is distant from the catalytic site, causing subtle but wholesale displacement of E2 secondary structural elements .

Biochemical Pathways

The action of CC0651 affects the ubiquitin-proteasome system (UPS), a biochemical pathway that controls the stability, interactions, and localization of many proteins across virtually all cellular processes . The UPS pathway involves the conjugation of ubiquitin to substrates, mediated by E2 enzymes like hCdc34 . By inhibiting hCdc34, CC0651 disrupts this process, affecting the ubiquitination of hundreds of proteins .

Pharmacokinetics

It’s known that cc0651 potently inhibits the ubiquitination of p27kip1, as confirmed by dose-response analysis .

Result of Action

The inhibition of hCdc34 by CC0651 results in the accumulation of the SCFSkp2 substrate p27Kip1 . This suggests that CC0651 can affect the proliferation of human cancer cell lines .

Action Environment

It’s known that cc0651 selectively inhibits hcdc34, suggesting that it may have a high degree of specificity and selectivity in its action .

properties

IUPAC Name

(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCBTNCWNRCBGX-YTQUADARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid

Q & A

Q1: What is the primary mechanism of action for CC0651?

A1: CC0651 acts as an inhibitor of the ubiquitin-conjugating enzyme E2, specifically targeting Cdc34. [, ] It achieves this by stabilizing a low-affinity interface between Cdc34 and ubiquitin. [] This disruption of the ubiquitination pathway can influence a variety of cellular processes.

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